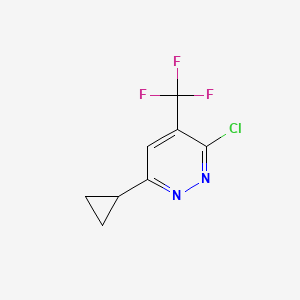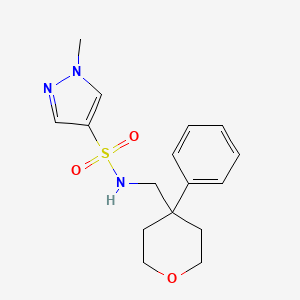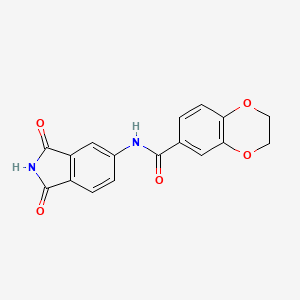
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DBIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBO is a heterocyclic compound that contains two fused rings, a benzodioxine and an isoindole ring. It has a molecular formula of C20H13NO6 and a molecular weight of 367.32 g/mol.
科学的研究の応用
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .
Herbicides
The compound has been found to have potential applications in the field of herbicides . This suggests that it could be used in the development of new products for controlling unwanted plant growth.
Colorants and Dyes
N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their unique chemical structure can produce a wide range of colors, making them valuable in this industry.
Polymer Additives
These compounds have also found use as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
In the field of organic synthesis, these compounds are of great interest due to their diverse chemical reactivity . They can undergo a variety of reactions, making them useful in the synthesis of complex organic molecules.
Photochromic Materials
The compound has potential applications in the development of photochromic materials . These are materials that change color in response to light, and they have a wide range of uses, from eyewear to security inks.
Anticancer Potential
Some of the compounds were reported to be non-toxic and it made sense to investigate their anticancer potential using cell line experiments . This suggests that they could have potential applications in cancer treatment.
Inhibitory Effect Against IDO1
To demonstrate the inhibitory effect of the designed compounds against IDO1, HeLa cells were seeded at 50,000–60,000 cells per well into a 96-well plate in 100 μL of Dulbecco’s modified Eagle’s medium . This suggests that they could have potential applications in the treatment of diseases where IDO1 is implicated.
作用機序
Target of Action
The compound, also known as “Oprea1_104002” or “AB00673286-01” or “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” or “N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, is a derivative of N-isoindoline-1,3-dione N-isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
The reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are emphasized, with the aim of unlocking their potential as therapeutic agents .
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have been noted for their diverse chemical reactivity and promising applications .
Pharmacokinetics
N-isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –co–n– ®–co–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Result of Action
N-isoindoline-1,3-dione derivatives were synthesized, characterized, and investigated against blood cancer using k562 and raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15(9-1-4-13-14(7-9)24-6-5-23-13)18-10-2-3-11-12(8-10)17(22)19-16(11)21/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGSGTUSTWQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)
![N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2474971.png)
![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)
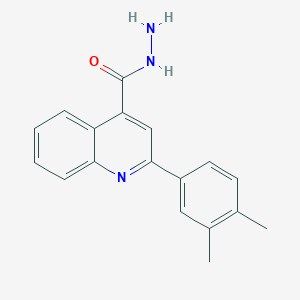
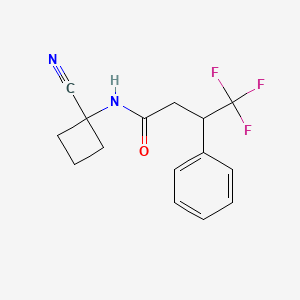
![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)
![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
